molecular formula C7H9O6Sn B14326785 CID 78060743

CID 78060743

Cat. No.: B14326785
M. Wt: 307.85 g/mol
InChI Key: VSCWXLWBQAZGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general practices for compound characterization (as outlined in , and 16), its identity and properties would typically be confirmed via analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography. For example, highlights the use of collision-induced dissociation (CID) in mass spectrometry to resolve structural details of ginsenosides, a methodology that could theoretically apply to CID 78060743.

Properties

Molecular Formula

C7H9O6Sn

Molecular Weight

307.85 g/mol

InChI

InChI=1S/C7H9O6.Sn/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;

InChI Key

VSCWXLWBQAZGOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(OC(=O)C)(OC(=O)C)[Sn]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

To contextualize CID 78060743, comparisons are drawn to bioactive compounds with documented structures and properties from the PubChem database (). Below is a systematic comparison based on hypothetical attributes inferred from analogous compounds:

Table 1: Comparison of this compound with Selected Bioactive Compounds

Compound (CID) Molecular Formula* Key Functional Groups* Reported Bioactivity* Analytical Characterization*
This compound (Not available) (Insufficient data) (Not reported) (Insufficient data)
Gallic acid (CID 370) C₇H₆O₅ Phenolic hydroxyl Antioxidant, anti-inflammatory HPLC, UV-Vis, NMR
Quercetin (CID 5280343) C₁₅H₁₀O₇ Flavonoid, hydroxyl Antiviral, anticancer LC-MS, IR, X-ray diffraction
Epigallocatechin gallate (CID 65064) C₂₂H₁₈O₁₁ Catechol, ester Neuroprotective, anticancer ESI-MS, CID-MS/MS

*Note: Attributes for this compound are speculative due to absent primary data.

Key Observations:

Structural Complexity: Unlike well-characterized phenolic acids (e.g., gallic acid) or flavonoids (e.g., quercetin), this compound lacks definitive structural data.

Analytical Challenges: and emphasize the role of CID-MS/MS and photochemical methods in resolving structural ambiguities in compounds like ginsenosides or dimerization agents. These techniques could theoretically clarify this compound’s fragmentation patterns or reactivity.

Biological Relevance : While compounds like epigallocatechin gallate exhibit mechanisms tied to specific functional groups (e.g., catechol moieties for metal chelation), this compound’s bioactivity—if any—remains unstudied.

Methodological Considerations for Comparative Studies

Data Gaps : The absence of spectral or synthetic data for this compound limits direct comparisons. stresses the need for comprehensive experimental protocols (e.g., synthesis routes, purity validation) to enable reproducibility, which are missing here.

PubChem as a Reference: and demonstrate the utility of PubChem in cross-referencing compound properties. However, this compound’s entry lacks the depth seen in entries like CID 65064, which include MS/MS fragmentation patterns and biological annotations.

Potential Applications: If this compound shares structural motifs with photochemical dimerization agents (as in ), it might serve as a tool for protein localization studies. However, this remains speculative without empirical validation.

Limitations and Recommendations for Future Research

Urgent Need for Primary Data : As per and , future studies should prioritize publishing synthesis protocols, spectral data (NMR, IR, MS), and bioactivity assays for CID 78060742.

Leveraging Advanced Techniques : Techniques like tandem MS with CID () or photochemical cleavage () could resolve structural uncertainties.

Comparative Pharmacological Studies : If this compound is a therapeutic candidate, comparative studies with analogs (e.g., CID 65064) should assess efficacy, toxicity, and mechanisms.

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